3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process yields high purity products with simple workup procedures.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs solid support catalysts such as Al2O3 and TiCl4. These methods are designed to be scalable and cost-effective, ensuring high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various halogenated derivatives and reduced forms of the original compound .
Scientific Research Applications
3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a cyclin-dependent kinase (CDK) inhibitor and GABA A receptor modulator.
Medicine: Investigated for its antiviral, antibacterial, anticancer, and antifungal properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell death in cancer cells . Additionally, as a GABA A receptor modulator, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic drug.
Saripidem: Another sedative and anxiolytic drug.
Uniqueness
3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide stands out due to its unique combination of biological activities and its potential for use in multiple therapeutic areas. Its ability to act as both a CDK inhibitor and a GABA A receptor modulator makes it a versatile compound for research and development .
Properties
Molecular Formula |
C22H19N3O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O2/c1-15-6-5-11-25-14-20(24-21(15)25)16-7-3-9-18(12-16)23-22(26)17-8-4-10-19(13-17)27-2/h3-14H,1-2H3,(H,23,26) |
InChI Key |
IIQCOAAQYMAIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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